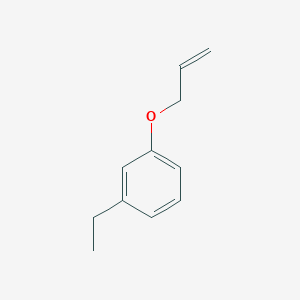
Allyl (3-ethylphenyl) ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-ethyl-3-(2-propen-1-yloxy)- is an organic compound with the molecular formula C11H14O It is a derivative of benzene, where an ethyl group and a propenyloxy group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethyl-3-(2-propen-1-yloxy)- can be achieved through several methods. One common approach involves the reaction of phenethyl alcohol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-ethyl-3-(2-propen-1-yloxy)- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-ethyl-3-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes
Applications De Recherche Scientifique
Benzene, 1-ethyl-3-(2-propen-1-yloxy)- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-ethyl-3-(2-propen-1-yloxy)- involves its interaction with molecular targets and pathways within a system. The compound can undergo electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. The presence of the ethyl and propenyloxy groups influences the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-ethyl-2-(2-propen-1-yloxy)
- Benzene, 1-ethyl-4-(2-propen-1-yloxy)
- Benzene, 1-methyl-3-(2-propen-1-yloxy)
Uniqueness
Benzene, 1-ethyl-3-(2-propen-1-yloxy)- is unique due to the specific positioning of the ethyl and propenyloxy groups on the benzene ring
Propriétés
Numéro CAS |
58621-53-7 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-ethyl-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H14O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h3,5-7,9H,1,4,8H2,2H3 |
Clé InChI |
NOSJDVAQDDGLKZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


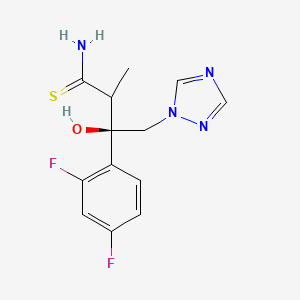
![(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14076342.png)
![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
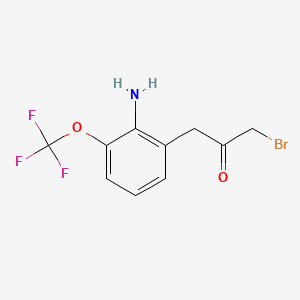
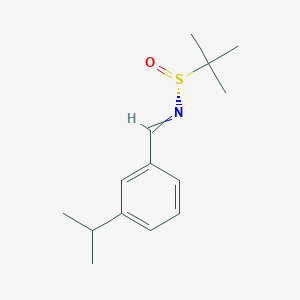
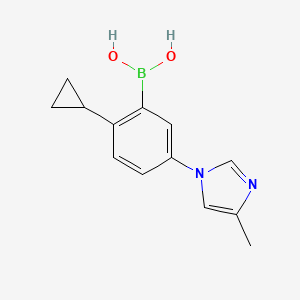
![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)

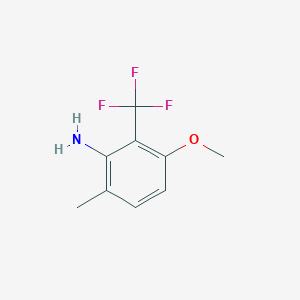
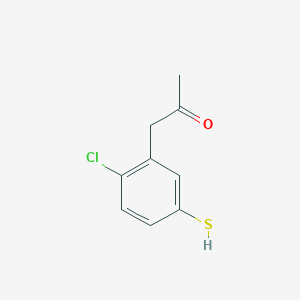
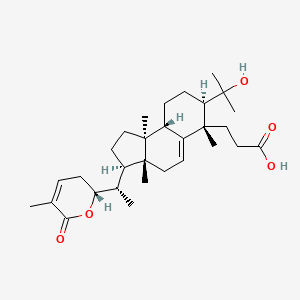
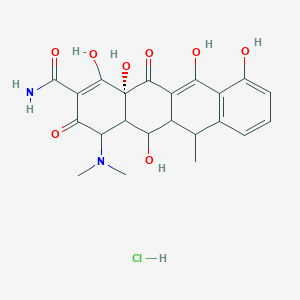
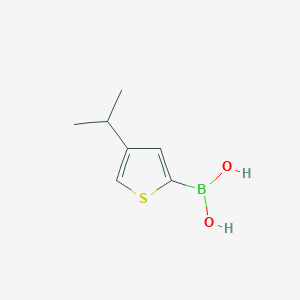
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
